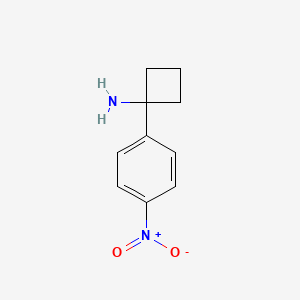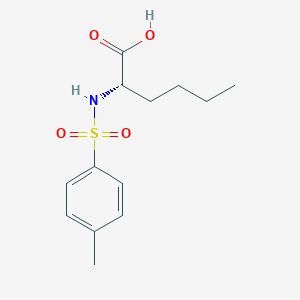
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a hexanoic acid backbone. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and (S)-2-aminohexanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(4-Methylphenylsulfonamido)hexanoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonamide group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonimidates: These compounds also contain a sulfonamide group and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
(S)-2-(4-Methylphenylsulfonamido)hexanoic acid is unique due to its specific stereochemistry and the presence of a hexanoic acid backbone, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H19NO4S |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
(2S)-2-[(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChIキー |
ZWCLEVBHABYQAI-LBPRGKRZSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


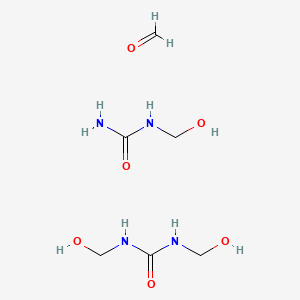

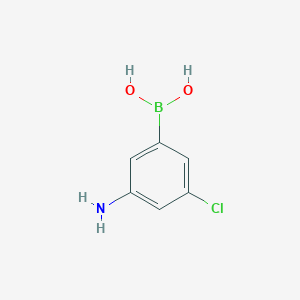
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)


![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
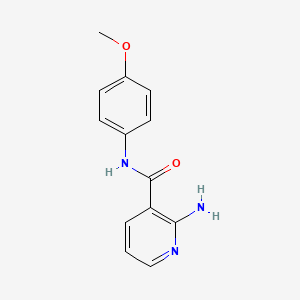
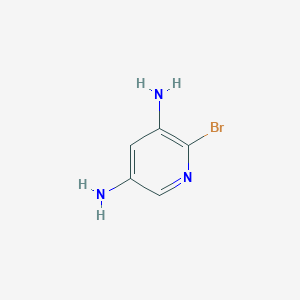
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
